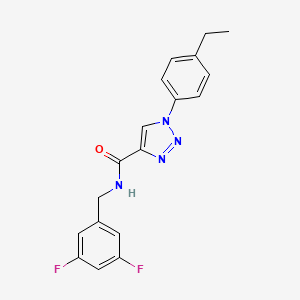![molecular formula C23H19F3N4O B2864947 N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide CAS No. 1023845-99-9](/img/structure/B2864947.png)
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives like N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide are of great interest due to their diverse pharmacological properties . They are often synthesized by combining tryptamine, a biogenic amine, with other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction between tryptamine and another compound. A common method for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the formation of an amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various spectroscopic techniques .Applications De Recherche Scientifique
Chemical Synthesis and Modification
N-Alkylation processes are foundational in the synthesis of various nitrogen-containing heterocycles, including anilines and carboxamides. The N-alkylation of aniline, carboxamides, and heterocyclic compounds bearing an acidic hydrogen atom attached to nitrogen can be achieved with alkyl halides in acetonitrile, utilizing cesium fluoride–celite as a solid base. This method efficiently produces N-alkylated products, including pyrrole, indole, and others, highlighting a versatile approach for chemical modifications and syntheses relevant to compounds like N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide (Hayat et al., 2001).
Anticancer Activity
Research involving carboxamide derivatives, such as DFT conformational analysis, wavefunction-based reactivity analysis, docking, and MD simulations, suggests potential antitumor activities. By examining the electronic structure and chemical characteristics of related compounds, insights into bioactivity and interactions with cancer-related proteins can be obtained. This approach aids in understanding the anticancer potential of complex molecules, including N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide derivatives (Al-Otaibi et al., 2022).
Imaging Cancer Tyrosine Kinase
The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging represents a significant area of research. N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, as an example, has been developed for imaging cancer tyrosine kinase. Such innovations offer a pathway to non-invasively study cancer biology and evaluate the efficacy of targeted therapies (Wang et al., 2005).
Antiallergic Agents
The exploration of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has led to the discovery of novel antiallergic compounds. Through the synthesis and evaluation of a series of these compounds, researchers have identified specific derivatives that exhibit significant antiallergic potency, showcasing the therapeutic potential of such chemical frameworks (Menciu et al., 1999).
Mécanisme D'action
While the mechanism of action for the specific compound you’re interested in is not available, similar compounds often have anti-inflammatory effects. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O/c24-23(25,26)16-5-3-6-17(13-16)30-21-19(8-4-11-27-21)22(31)28-12-10-15-14-29-20-9-2-1-7-18(15)20/h1-9,11,13-14,29H,10,12H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHGIWYVPGOVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)
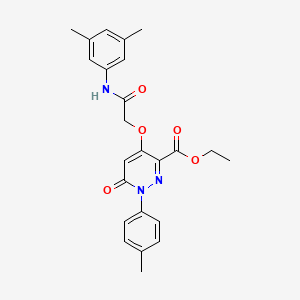
![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)
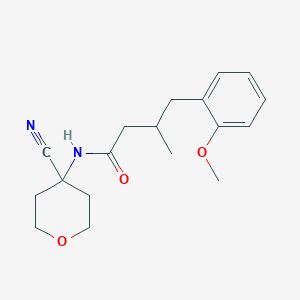
![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)

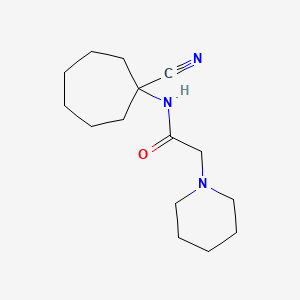
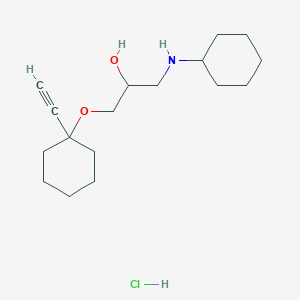
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)
